molecular formula C8H16N2S B12583119 N-Cyclopropyl-N-(2-methylpropyl)thiourea CAS No. 247119-93-3

N-Cyclopropyl-N-(2-methylpropyl)thiourea

Cat. No.: B12583119
CAS No.: 247119-93-3
M. Wt: 172.29 g/mol
InChI Key: QUYZUCKIMMXWBL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(2-methylpropyl)thiourea is a thiourea derivative characterized by a cyclopropyl group and a branched 2-methylpropyl (isobutyl) substituent on the thiourea core. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, where substituents influence physicochemical properties, metabolic pathways, and biological activities.

Properties

CAS No.

247119-93-3

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

1-cyclopropyl-1-(2-methylpropyl)thiourea

InChI

InChI=1S/C8H16N2S/c1-6(2)5-10(8(9)11)7-3-4-7/h6-7H,3-5H2,1-2H3,(H2,9,11)

InChI Key

QUYZUCKIMMXWBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CC1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropyl-N-(2-methylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine and 2-methylpropylamine with carbon disulfide in an aqueous medium. This reaction proceeds smoothly to form the desired thiourea derivative . Another method involves the use of isocyanides and elemental sulfur, which react with aliphatic amines to produce thioureas under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas. These products have various applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. For example, thioureas are known to inhibit the enzyme peroxidase in the thyroid gland, leading to reduced synthesis of thyroid hormones . This inhibition can result in various physiological effects, including changes in metabolism and hormone levels.

Comparison with Similar Compounds

Structural Comparisons

Thiourea derivatives vary primarily in their N-substituents. Key structural analogs include:

Compound Name Substituents (R¹/R²) Key Structural Features Reference
N-Cyclopropyl-N-(2-methylpropyl)thiourea Cyclopropyl, 2-methylpropyl Strained cyclopropyl ring; branched alkyl Target compound
N-(2-methylpropyl)-N'-phenylthiourea Phenyl, 2-methylpropyl Aromatic phenyl vs. cyclopropyl
N,N-Bis(2-methylpropyl)-N'-phenylthiourea Two 2-methylpropyl groups Increased steric bulk
Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl- Neopentyl, phenyl Highly branched alkyl substituent

Key Observations :

  • The cyclopropyl group in the target compound may confer unique reactivity due to ring strain, contrasting with the planar phenyl group in analogs like N-(2-methylpropyl)-N'-phenylthiourea .
  • Branched alkyl chains (e.g., 2-methylpropyl) enhance lipophilicity compared to linear alkyl chains.

Physicochemical Properties

Experimental and computed properties of selected thioureas:

Compound Name Molecular Weight (g/mol) LogP (Experimental) PSA (Ų) Solubility Trends Reference
N-(2-methylpropyl)-N'-phenylthiourea 222.35 ~3.2 (estimated) 56.0 Low aqueous solubility
Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl- 222.35 3.5 56.0 Similar lipophilicity
N,N-Bis(2-methylpropyl)-N'-phenylthiourea 266.45 4.1 56.0 Higher lipophilicity

Key Observations :

  • The target compound’s molecular weight is likely comparable to N-(2-methylpropyl)-N'-phenylthiourea (~222–230 g/mol).
  • Cyclopropyl substituents may slightly reduce LogP compared to phenyl groups due to lower aromatic hydrophobicity.

Metabolic Pathways

Studies on N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea (a structural analog) revealed:

  • Formation of a thiocarbamide-glutathione adduct via metabolic conjugation, a detoxification pathway common to thioureas .
  • Species-specific metabolism: Rodent models showed faster glutathione adduct formation than primates, suggesting interspecies variability in detoxification efficiency .

Comparison with Other Thioureas :

  • Phenyl-substituted thioureas (e.g., N-(2-methylpropyl)-N'-phenylthiourea) may undergo hydroxylation or sulfoxidation of the aromatic ring, adding oxidative pathways absent in cyclopropyl analogs .
  • Bulkier substituents (e.g., neopentyl in Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl-) could hinder metabolic enzyme access, increasing metabolic stability .

Key Observations :

  • The cyclopropyl group’s electron-withdrawing nature might alter metal-binding affinity compared to phenyl or alkyl substituents.
  • Steric effects from branched substituents (e.g., 2-methylpropyl) could modulate interactions with enzymatic active sites .

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